Enantiomer-Dependent Potency in Human Carbonic Anhydrase Inhibition: (R)- vs (S)-Configuration
In a direct head-to-head comparison, the final hCA IX inhibitors derived from the (R)-configured intermediate (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate exhibited a distinct Ki value compared to those derived from the (S)-enantiomer intermediate, with the (R)-series showing sub-nanomolar inhibition (Ki = 0.83 nM for the (R)-configured lead compound 13) versus 2.4 nM for the (S)-enantiomeric counterpart [1]. This near 3-fold difference in Ki directly translates to the choice of the (R)-configured building block for optimal target engagement.
| Evidence Dimension | hCA IX Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.83 nM (for final (R)-configured inhibitor derived from (R)-intermediate) |
| Comparator Or Baseline | Comparator: (S)-configured inhibitor (derived from (S)-intermediate), Ki = 2.4 nM |
| Quantified Difference | (R)-enantiomer is 2.9-fold more potent than (S)-enantiomer |
| Conditions | Stopped-flow CO₂ hydrase assay, recombinant human hCA IX. |
Why This Matters
Procurement of the (R)-enantiomer intermediate directly enables access to hCA IX inhibitors with a 2.9-fold superior enzyme inhibition potency, a critical differentiation for antiglaucoma drug discovery programs.
- [1] Chiaramonte, N.; et al. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. Eur. J. Med. Chem. 2022, 228, 114026. View Source
